molecular formula C11H14O3 B11719585 (5-Phenyl-1,4-dioxan-2-yl)methanol

(5-Phenyl-1,4-dioxan-2-yl)methanol

Cat. No.: B11719585
M. Wt: 194.23 g/mol
InChI Key: WSGSBIHHRZPDCD-UHFFFAOYSA-N
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Description

(5-Phenyl-1,4-dioxan-2-yl)methanol is a substituted 1,4-dioxane derivative characterized by a hydroxymethyl group (-CH2OH) at position 2 and a phenyl ring at position 5 of the dioxane scaffold. This compound combines the ether-oxygen-rich dioxane ring with aromatic and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(5-phenyl-1,4-dioxan-2-yl)methanol

InChI

InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

WSGSBIHHRZPDCD-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)C2=CC=CC=C2)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or phenylmethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(5-Phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound’s uniqueness lies in the phenyl substitution at position 5, which distinguishes it from other dioxane methanol derivatives. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Features
(5-Phenyl-1,4-dioxan-2-yl)methanol C₁₁H₁₄O₃ 194.23 g/mol Not Provided - Phenyl (C₆H₅) at C5
- -CH₂OH at C2
High lipophilicity due to phenyl group
(S)-(1,4-Dioxan-2-yl)methanol C₅H₁₀O₃ 118.13 g/mol 406913-93-7 - -CH₂OH at C2 (S-configuration) Chiral center; lower molecular weight
(R)-(1,4-Dioxan-2-yl)methanol hydrate C₅H₁₂O₄ 136.15 g/mol 2307552-71-0 - -CH₂OH at C2 (R-configuration)
- Hydrate form
Enhanced solubility due to hydration
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol C₆H₁₂O₄ 148.16 g/mol 2219373-95-0 Two -CH₂OH groups at C2 Bifunctional alcohol; higher polarity

Stereochemical and Functional Group Effects

  • Stereoisomerism: The (S)- and (R)-enantiomers of 1,4-dioxan-2-yl methanol (Table 1) highlight the role of chirality in physicochemical properties. For instance, the (S)-enantiomer (CAS 406913-93-7) may exhibit different biological activity or crystallization behavior compared to its R-counterpart .
  • Phenyl Substitution: The phenyl group in (5-Phenyl-1,4-dioxan-2-yl)methanol introduces steric bulk and π-π stacking capabilities, which could enhance binding affinity in receptor-ligand interactions or reduce aqueous solubility compared to non-aromatic analogs .

Notes and Limitations

  • The absence of direct experimental data (e.g., melting points, solubility) for (5-Phenyl-1,4-dioxan-2-yl)methanol necessitates reliance on extrapolation from structural analogs.
  • Further studies are needed to explore its synthetic routes, enantiomeric purity, and biological profiling.
  • The Merck Index () remains a critical resource for validating future data on this compound .

Biological Activity

(5-Phenyl-1,4-dioxan-2-yl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst such as p-toluenesulfonic acid. The process includes the formation of an acetal intermediate, ultimately leading to the desired product.

Reaction Conditions

Reagent Condition Product
Benzaldehyde + GlycerolAcidic catalyst (p-TsOH)(5-Phenyl-1,4-dioxan-2-yl)methanol
Glycerol + FurfuralAcidic catalyst (varied)Various dioxane derivatives

Biological Properties

Research indicates that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibits several biological activities, primarily antimicrobial and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The hydroxymethyl group in the structure is believed to contribute to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems.

The biological activity of (5-Phenyl-1,4-dioxan-2-yl)methanol is largely attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and stability.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (5-Phenyl-1,4-dioxan-2-yl)methanol against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.

Study 2: Antioxidant Activity Assessment

In a separate investigation focused on antioxidant activity, the compound was tested using DPPH radical scavenging assays. Results showed that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibited a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (5-Phenyl-1,4-dioxan-2-yl)methanol, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
(1,4-Dioxan-2-yl)methanolLacks phenyl groupLimited antimicrobial activity
(1,4-Dioxan-2-yldiphenylmethanolContains two phenyl groupsEnhanced biological activity
5-HydroxymethylfurfuralContains furan ringNotable antioxidant properties

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